molecular formula C9H9BrClNO B1441087 7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride CAS No. 1263378-06-8

7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride

Cat. No.: B1441087
CAS No.: 1263378-06-8
M. Wt: 262.53 g/mol
InChI Key: CFRSMQPEJVSTTQ-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride is a chemical compound belonging to the quinolinone family It is characterized by the presence of a bromine atom at the 7th position and a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride typically involves the reaction of 2-alkynylanilines with ketones. This process can be mediated by Brønsted acids or catalyzed by Lewis acids. For instance, using p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions can yield the desired quinolinone derivatives . Alternatively, the reaction can be carried out in toluene at 110°C with p-toluenesulfonic acid monohydrate and FeCl3 as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity through optimized reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted quinolinone derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds.

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-quinolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO.ClH/c10-6-1-2-7-8(5-6)11-4-3-9(7)12;/h1-2,5,11H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRSMQPEJVSTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-06-8
Record name 4(1H)-Quinolinone, 7-bromo-2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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